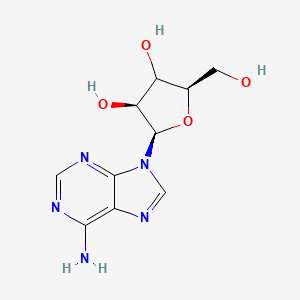
9-(|A-D-Xylofuranosyl)adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(|A-D-Xylofuranosyl)adenine is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides. This compound is composed of adenine, a purine base, attached to a xylofuranose sugar. Nucleoside analogs are significant in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(|A-D-Xylofuranosyl)adenine typically involves the protection of functional groups on the adenine and xylofuranose components, followed by glycosylation to form the nucleoside. For instance, the adenine can be protected at its 6-amino group with a benzoyl or (dimethylamino)methylene group, and the xylofuranose can be protected at the 5’-hydroxyl group with a dimethoxytrityl group. These protected intermediates are then subjected to glycosylation reactions under acidic conditions to form the desired nucleoside .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
9-(|A-D-Xylofuranosyl)adenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the functional groups on the adenine or sugar moiety.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the adenine base or the sugar.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, leading to a diverse array of nucleoside analogs.
Applications De Recherche Scientifique
9-(|A-D-Xylofuranosyl)adenine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of oligonucleotides and other nucleoside analogs.
Biology: The compound is used in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid synthesis.
Mécanisme D'action
The mechanism of action of 9-(|A-D-Xylofuranosyl)adenine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(2’-Deoxy-β-D-xylofuranosyl)adenine: Similar in structure but lacks the hydroxyl group at the 2’ position.
9-(β-D-Arabinofuranosyl)adenine: Contains an arabinose sugar instead of xylose.
9-(β-D-Ribofuranosyl)adenine: Contains a ribose sugar instead of xylose.
Uniqueness
9-(|A-D-Xylofuranosyl)adenine is unique due to the presence of the xylofuranose sugar, which imparts distinct chemical and biological properties. This uniqueness can influence its interactions with enzymes and nucleic acids, making it a valuable compound for specific research and therapeutic applications .
Propriétés
Formule moléculaire |
C10H13N5O4 |
|---|---|
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1 |
Clé InChI |
OIRDTQYFTABQOQ-HMEJCUHCSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



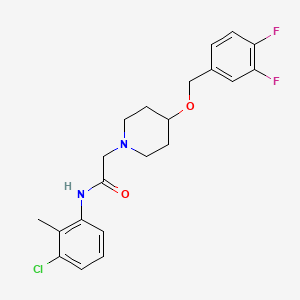
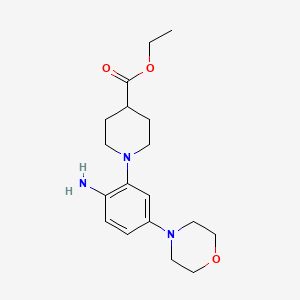

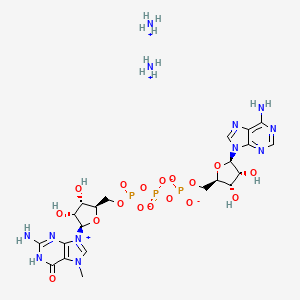
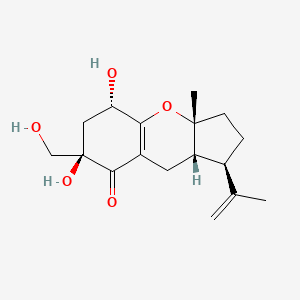
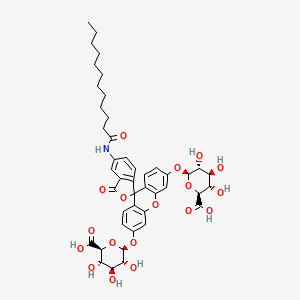
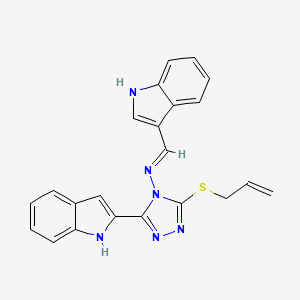
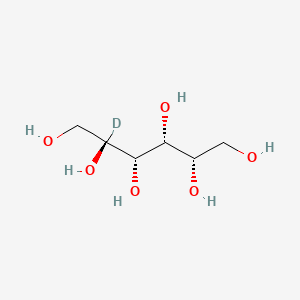
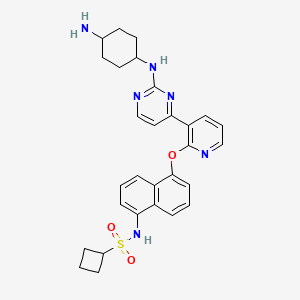
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
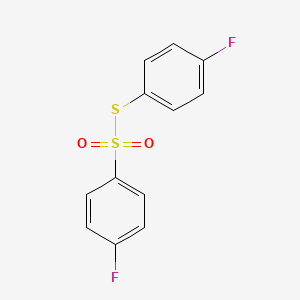

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
